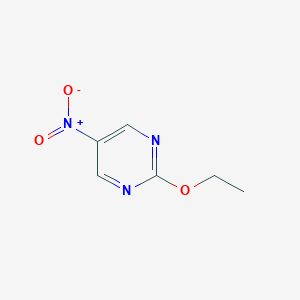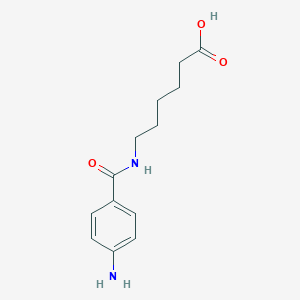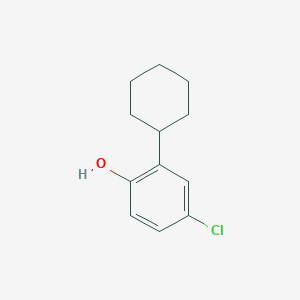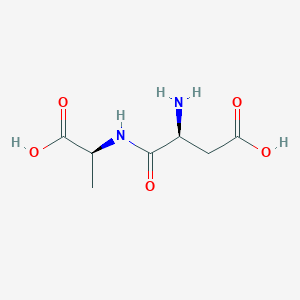![molecular formula C12H18O4 B079857 (4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate CAS No. 10364-35-9](/img/structure/B79857.png)
(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate, commonly known as BOA, is a synthetic compound used in scientific research. BOA is a bicyclic compound that belongs to the class of organic compounds known as tertiary alcohols. BOA is used in various research studies due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of BOA is not well understood. However, it is believed that BOA may act as an inhibitor of certain enzymes involved in the biosynthesis of various biological molecules.
Biochemical And Physiological Effects
BOA has been shown to exhibit various biochemical and physiological effects. BOA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. BOA has also been shown to exhibit antitumor activity in vitro.
Advantages And Limitations For Lab Experiments
BOA has several advantages and limitations for lab experiments. BOA is a readily available compound and can be synthesized in large quantities. BOA is also stable under a wide range of conditions. However, BOA has limited solubility in water and may require the use of organic solvents for certain experiments.
Future Directions
There are several future directions for the research on BOA. BOA can be used as a building block for the synthesis of novel compounds with potential biological activity. BOA can also be used as a tool for the study of various biological processes. Further research is needed to fully understand the mechanism of action of BOA and its potential applications in various fields of research.
Synthesis Methods
BOA can be synthesized through a multistep process starting from the commercially available compound, 2-norbornanone. The first step involves the conversion of 2-norbornanone to 2-norbornene-5,6-endo-dicarboxylic anhydride through a Diels-Alder reaction. The anhydride is then reacted with acetic anhydride to form BOA.
Scientific Research Applications
BOA has been extensively used in scientific research due to its potential applications. BOA has been used as a building block for the synthesis of various compounds with potential biological activity. BOA has been used in the synthesis of antitumor agents, anti-inflammatory agents, and anti-viral agents.
properties
CAS RN |
10364-35-9 |
|---|---|
Product Name |
(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate |
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(4-acetyloxy-1-bicyclo[2.2.2]octanyl) acetate |
InChI |
InChI=1S/C12H18O4/c1-9(13)15-11-3-6-12(7-4-11,8-5-11)16-10(2)14/h3-8H2,1-2H3 |
InChI Key |
WTOWDTUOKIFEFM-UHFFFAOYSA-N |
SMILES |
CC(=O)OC12CCC(CC1)(CC2)OC(=O)C |
Canonical SMILES |
CC(=O)OC12CCC(CC1)(CC2)OC(=O)C |
synonyms |
Bicyclo[2.2.2]octane-1,4-diol diacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



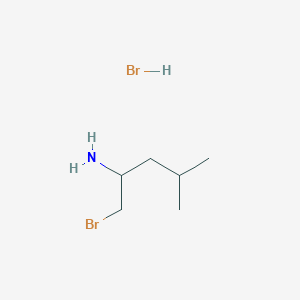
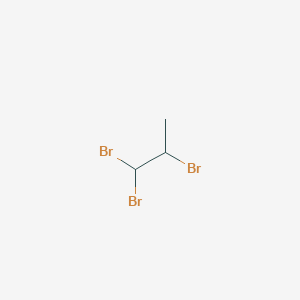
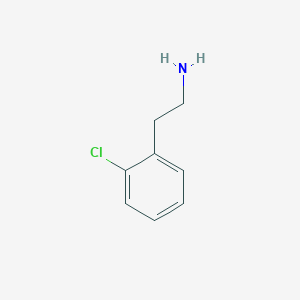
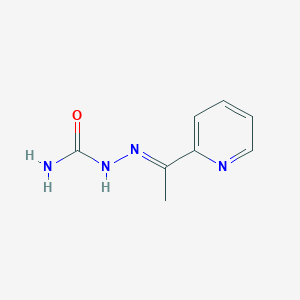
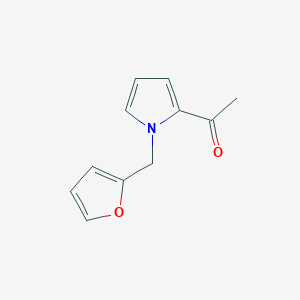
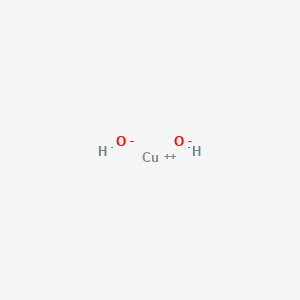
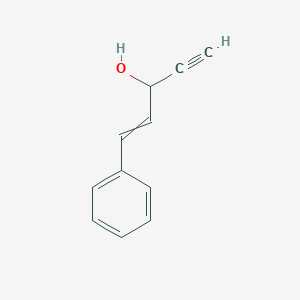
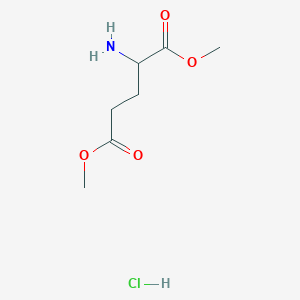
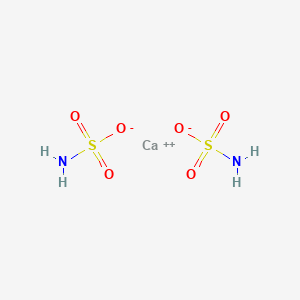
![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)
